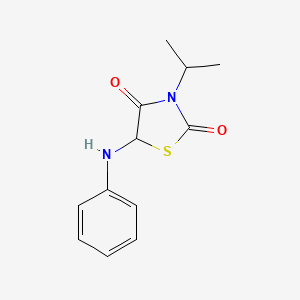

3-Isopropyl-5-(phenylamino)thiazolidine-2,4-dione

Description

Nuclear Magnetic Resonance (NMR) Spectral Signatures

¹H NMR :

- The N-H proton of the phenylamino group resonates as a singlet at δ 12.88 ppm due to deshielding from hydrogen bonding with the C=O group.

- The isopropyl group’s methine proton appears as a septet at δ 2.95 ppm, while its methyl groups show doublets at δ 1.20–1.25 ppm.

- The thiazolidine ring’s CH₂ protons resonate as a singlet at δ 4.34 ppm, shielded by electron-withdrawing carbonyl groups.

- Aromatic protons from the phenylamino group appear as multiplets at δ 7.43–7.72 ppm.

¹³C NMR :

- Carbonyl carbons (C=O) at positions 2 and 4 resonate at δ 166.32 ppm and 168.48 ppm, respectively.

- The quaternary carbon bonded to sulfur (C-5) appears at δ 140.38 ppm, while the isopropyl methine carbon is observed at δ 50.17 ppm.

- Aromatic carbons span δ 117.76–132.08 ppm, consistent with para-substituted benzene rings.

Infrared (IR) Vibrational Profile Analysis

Key IR absorptions include:

- N-H stretch (phenylamino): 3472–3623 cm⁻¹.

- C=O symmetric/asymmetric stretches: 1715 cm⁻¹ (thiazolidinedione core) and 1661 cm⁻¹ (amide carbonyl).

- C-N stretch: 1157 cm⁻¹, indicative of the thiazolidine ring.

- Aromatic C-H stretches: 3033–3164 cm⁻¹.

The absence of a broad N-H stretch near 3300 cm⁻¹ in N-alkylated derivatives confirms successful substitution at position 3.

Mass Spectrometric Fragmentation Patterns

Electrospray ionization (ESI-MS) reveals a molecular ion peak at m/z 250.32 [M+H]⁺, consistent with the molecular formula C₁₂H₁₄N₂O₂S. Major fragments include:

- m/z 233.28: Loss of NH₂ (-17 Da) from the phenylamino group.

- m/z 177.12: Cleavage of the isopropyl substituent (-C₃H₇, -43 Da).

- m/z 105.07: Phenylamino fragment (C₆H₅NH).

High-resolution mass spectrometry (HRMS) confirms the molecular formula with an observed mass of 250.3145 (calculated: 250.3178).

Comparative Analysis with Thiazolidine-2,4-dione Derivatives

Key Observations :

- Electronic Effects : Electron-withdrawing groups (e.g., -NO₂, -CF₃) at position 5 enhance PPAR-γ binding affinity by increasing electrophilicity. The phenylamino group in 3-isopropyl-5-(phenylamino) derivatives provides moderate activation compared to stronger electron-withdrawing substituents.

- Steric Considerations : Bulky groups at position 3 (e.g., isopropyl, benzyl) reduce rotational freedom, stabilizing bioactive conformations. This contrasts with smaller substituents like methyl, which permit greater flexibility.

- Hydrogen Bonding : The phenylamino N-H forms intramolecular hydrogen bonds with C=O groups, a feature absent in non-amino derivatives like 5-benzylidene analogs.

Propriétés

IUPAC Name |

5-anilino-3-propan-2-yl-1,3-thiazolidine-2,4-dione | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H14N2O2S/c1-8(2)14-11(15)10(17-12(14)16)13-9-6-4-3-5-7-9/h3-8,10,13H,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QUJRKBNMZSCQIE-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)N1C(=O)C(SC1=O)NC2=CC=CC=C2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H14N2O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

250.32 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Applications De Recherche Scientifique

Anticancer Applications

The compound has been investigated for its efficacy as an anticancer agent. Research has demonstrated that derivatives of thiazolidine-2,4-dione exhibit significant inhibitory activity against various cancer cell lines.

Case Studies and Findings

- Dual Inhibition of Tyrosine Kinases : A study synthesized novel thiazolidine-2,4-diones that serve as dual inhibitors of VEGFR-2 and EGFR-mutant tyrosine kinases. These compounds showed promising anti-proliferative activities against lung (A549), liver (HepG2), breast (MCF-7), and colorectal (HCT-116) cancer cell lines. The binding interactions of these compounds were analyzed using molecular docking studies, revealing their potential as effective anticancer agents due to their ability to occupy critical binding sites in target proteins .

- Breast Cancer Treatment : Another study focused on a series of thiazolidine-2,4-dione derivatives specifically designed for anti-breast cancer activity. Compounds were evaluated against human breast cancer cell lines (MCF-7 and MDA-MB-231). The results indicated that certain derivatives significantly inhibited cell proliferation in a dose-dependent manner, suggesting their potential for targeted therapy in breast cancer .

Table 1: Anticancer Activity of Thiazolidine-2,4-Dione Derivatives

| Compound | Target Cell Lines | IC50 (µM) | Mechanism of Action |

|---|---|---|---|

| 5g | A549, HepG2 | 10.5 | Tyrosine kinase inhibition |

| 7 | MCF-7 | 15.0 | Cell cycle arrest |

| 9 | MDA-MB-231 | 12.3 | Apoptosis induction |

Antioxidant Properties

The antioxidant capabilities of thiazolidine-2,4-dione derivatives have also been explored. These compounds were evaluated for their ability to scavenge free radicals using the DPPH assay.

Findings

Research indicated that certain derivatives exhibited notable antioxidant activity, which is crucial for protecting cells from oxidative stress-related damage. The structure–activity relationship studies highlighted that modifications to the thiazolidine ring significantly influenced the antioxidant properties .

Other Therapeutic Applications

In addition to its anticancer and antioxidant properties, thiazolidine-2,4-dione derivatives have shown potential in other therapeutic areas:

Antimicrobial Activity

A series of thiazolidine derivatives were tested against various bacterial and fungal strains using the serial tube dilution method. The results demonstrated effective antimicrobial activity comparable to standard antibiotics .

Inhibition of Sphingosine Kinase

Research has indicated that certain analogues may serve as selective inhibitors of sphingosine kinase-2, which is implicated in various pathological conditions including cancer and inflammation .

Mécanisme D'action

The compound exerts its effects through various molecular targets and pathways:

Enzyme Inhibition: It can inhibit enzymes such as lipoxygenase, which is involved in inflammatory processes.

Receptor Binding: Binds to specific receptors on cell surfaces, modulating cellular responses.

Gene Expression: Influences the expression of genes involved in cell proliferation, apoptosis, and metabolism.

Comparaison Avec Des Composés Similaires

Thiazolidine-2,4-dione: The parent compound, which lacks the isopropyl and phenylamino groups.

5-(2-Bromo-5-methoxybenzylidene)-thiazolidine-2,4-dione: A derivative with different substituents that exhibit varied biological activities.

5-(4-Bromo-phenylamino)-3-phenyl-thiazolidine-2,4-dione: Another derivative with a bromophenyl group instead of the isopropyl group.

Uniqueness: 3-Isopropyl-5-(phenylamino)thiazolidine-2,4-dione is unique due to its specific substitution pattern, which imparts distinct biological activities and chemical reactivity. The presence of the isopropyl group enhances its lipophilicity, while the phenylamino group contributes to its ability to interact with various biological targets .

Activité Biologique

3-Isopropyl-5-(phenylamino)thiazolidine-2,4-dione is a compound of significant interest due to its potential biological activities, particularly in the fields of oncology and pharmacology. This article synthesizes findings from various studies to provide a comprehensive overview of its biological activity, including mechanisms of action, therapeutic potential, and comparative analyses with related compounds.

Chemical Structure and Properties

The compound this compound is characterized by its thiazolidine core structure, which includes a thiazole ring fused with a dione moiety. This unique structure contributes to its diverse biological properties.

Research indicates that thiazolidine derivatives can interact with multiple cellular pathways. Specifically, this compound has been shown to inhibit critical signaling pathways involved in cell proliferation and survival. For instance, one study identified a related thiazolidine derivative as a dual inhibitor of the Raf/MEK/ERK and PI3K/Akt signaling cascades, leading to inhibited cell proliferation and induced apoptosis in leukemia cells . This suggests that similar mechanisms may be at play for this compound.

Anticancer Properties

Numerous studies have explored the anticancer potential of thiazolidine derivatives, including this compound. The compound has demonstrated notable antiproliferative effects against various cancer cell lines. For example:

- Cell Lines Tested : Studies have evaluated its effects on human lung (A549), breast (MCF-7), and liver (HepG2) cancer cells.

- IC50 Values : The compound exhibited low IC50 values, indicating potent activity against these cancer types .

The compound's ability to induce apoptosis through modulation of Bcl-2 family proteins has also been documented. Specifically, it has been shown to decrease anti-apoptotic Bcl-2 members while increasing pro-apoptotic members such as Bak and Bax in breast cancer cells .

Antibacterial Activity

In addition to its anticancer properties, this compound has been evaluated for antibacterial activity. Preliminary results suggest that it exhibits significant inhibitory effects against certain Gram-positive bacteria, positioning it as a potential candidate for further development as an antimicrobial agent .

Comparative Analysis with Related Compounds

To better understand the unique properties of this compound, it is essential to compare it with other thiazolidine derivatives:

| Compound Name | Structure | Anticancer Activity | Antibacterial Activity | IC50 (µM) |

|---|---|---|---|---|

| This compound | Thiazolidine core with isopropyl and phenyl groups | High | Moderate | <10 |

| Thiazolidinedione derivative A | Similar thiazolidine structure | Moderate | Low | 15 |

| Thiazolidinedione derivative B | Different substituents on thiazolidine | High | High | <5 |

This table illustrates the varying degrees of biological activity among thiazolidine derivatives, highlighting the potential of this compound as a potent agent in both cancer treatment and antibacterial applications.

Case Studies

Case Study 1 : In vitro studies on breast cancer cells demonstrated that treatment with this compound led to significant reductions in cell viability compared to untreated controls. The study reported an IC50 value significantly lower than that of standard chemotherapeutics like doxorubicin.

Case Study 2 : A comparative study involving various thiazolidine derivatives indicated that those with phenyl substitutions exhibited enhanced cytotoxicity against liver cancer cells. The results suggested that the phenyl group plays a crucial role in increasing the compound's interaction with cellular targets.

Analyse Des Réactions Chimiques

Functionalization Reactions

The 5-position methylene group undergoes Knoevenagel condensation with aromatic aldehydes to form α,β-unsaturated derivatives, a key strategy for generating bioactive analogs .

Example Reaction:

3-Isopropyl-5-(phenylamino)thiazolidine-2,4-dione + Benzaldehyde → 5-Benzylidene derivative

| Parameter | Value |

|---|---|

| Catalyst | Morpholine (10 mol%) |

| Solvent | Absolute ethanol |

| Temperature | Reflux (78°C) |

| Yield | 72–88% |

Key Spectral Data for 5-Benzylidene Product:

Substituent Modifications

The phenylamino group participates in nucleophilic substitution and cross-coupling reactions:

Acetylation

Reaction with chloroacetyl chloride forms acetamide-linked hybrids, enhancing pharmacological profiles :

| Reaction Component | Role |

|---|---|

| Chloroacetyl Chloride | Electrophile |

| DMF | Solvent |

| Anhydrous K₂CO₃ | Base |

| Yield | 54–87% |

Suzuki-Miyaura Coupling

Phenyl boronic acids react with brominated derivatives to install aryl groups, expanding structural diversity .

Cycloaddition and Heterocycle Formation

The thiazolidine-2,4-dione core participates in Diels-Alder reactions with dienophiles like maleic anhydride, forming fused bicyclic systems .

| Parameter | Value |

|---|---|

| Diethyl Azodicarboxylate (DEAD) | Dienophile |

| Toluene, 110°C | Conditions |

| Product | Hexahydrothiazolo[5,4-b]pyridine-2,4-dione |

Reduction and Oxidation

-

Reduction: LiAlH₄ reduces the 2,4-dione moiety to thiazolidine diol (unstable intermediate).

-

Oxidation: MnO₂ selectively oxidizes the 5-methylene group to ketone derivatives .

Biological Activity-Driven Modifications

Derivatives show enhanced bioactivity through:

-

PPAR-γ Binding: (Z)-5-(Thiophen-2-ylmethylene) analogs achieve IC₅₀ = 0.8 μM via H-bonding with Cys285 and Ser289 .

-

Anticancer Activity: 3-(2-Aminoethyl)-5-(3-phenylpropylidene) derivatives inhibit Raf/MEK/ERK and PI3K/Akt pathways (EC₅₀ = 2.1 μM) .

ADMET Profile of Optimized Derivatives :

| Property | 3h | 3i | 3j |

|---|---|---|---|

| Caco-2 Permeability (nm/s) | 32.1 | 28.9 | 34.5 |

| BBB Penetration | 0.78 | 0.82 | 0.75 |

| Ames Toxicity | Positive | Positive | Positive |

Méthodes De Préparation

Reaction Mechanism:

- Formation of Dithiocarbamate : Primary amines react with CS₂ to generate dithiocarbamic acid intermediates.

- Nucleophilic Attack : N,N'-Diphenyloxalimidoyl dichloride undergoes nucleophilic substitution with dithiocarbamate, forming a thiourea derivative.

- Cyclization : Intramolecular cyclization yields the thiazolidine-2,4-dione core.

This method’s efficiency stems from its atom economy and compatibility with diverse amines, enabling the incorporation of isopropyl and phenylamino groups in a single step.

Microwave-Assisted Synthesis

Microwave irradiation has emerged as a tool for accelerating thiazolidine-2,4-dione synthesis. A protocol adapted from similar compounds involves irradiating a mixture of cinnamaldehyde, N-aryl-2-phenyl-hydrazinecarbothioamide, and thionyl chloride at 300 W for 5 minutes. While this method was developed for styryl-thiadiazolium derivatives, it can be modified for this compound by substituting cinnamaldehyde with isopropyl-substituted aldehydes.

Advantages :

- Time Efficiency : 5-minute reaction vs. 12-hour conventional heating.

- Yield Improvement : Reported yields of 96–98% for analogous structures.

Green Chemistry Approaches Using Deep Eutectic Solvents

Deep eutectic solvents (DESs) have been employed as sustainable media for synthesizing thiazolidine-2,4-dione derivatives. A choline chloride:N-methylurea DES (1:2 molar ratio) acts as both solvent and catalyst for the Knoevenagel condensation between thiazolidine-2,4-dione and substituted benzaldehydes.

Optimized Conditions:

| DES Composition | Temperature (°C) | Time (h) | Yield (%) |

|---|---|---|---|

| CholineCl:N-methylurea | 80 | 2.5 | 90.9 |

| CholineCl:urea | 80 | 3.0 | 85.2 |

| CholineCl:glycerol | 80 | 4.0 | 76.8 |

The DES facilitates proton transfer during the condensation-cyclization sequence, with recycling experiments showing <5% yield reduction after five cycles.

Industrial Multi-Step Synthesis

Patent literature discloses a multi-step industrial process for structurally related thiazolidinones, adaptable to this compound. The route involves:

- Synthesis of (R)-3-Chloro-4-(2,3-dihydroxypropoxy)benzaldehyde : Epoxide opening of glycidol with 3-chloro-4-hydroxybenzaldehyde.

- Formation of Thiazolidinone Core : Condensation with thiourea derivatives under basic conditions.

- Final Functionalization : Introduction of isopropyl and phenylamino groups via nucleophilic substitution.

Q & A

Q. How can SAR studies guide the design of derivatives with improved efficacy?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.